molecular formula C11H9BrF5N B1411660 1-(3-Bromo-2-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine CAS No. 1713160-27-0

1-(3-Bromo-2-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine

Cat. No.: B1411660
CAS No.: 1713160-27-0
M. Wt: 330.09 g/mol
InChI Key: ZWIXVCREPJFPRV-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine is a complex organic compound characterized by the presence of bromine, trifluoromethyl, and difluoropyrrolidine groups

Preparation Methods

The synthesis of 1-(3-Bromo-2-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can be carried out at room temperature, making it suitable for the synthesis of complex molecules .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product with high purity.

Chemical Reactions Analysis

1-(3-Bromo-2-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-2-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine involves its interaction with specific molecular targets. The trifluoromethyl and difluoropyrrolidine groups can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar compounds to 1-(3-Bromo-2-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine include other fluorinated aromatic compounds and pyrrolidine derivatives. These compounds share structural similarities but may differ in their reactivity and applications. For example, trifluoromethylpyridines are another class of fluorinated compounds with significant applications in agrochemicals and pharmaceuticals

Properties

IUPAC Name

1-[3-bromo-2-(trifluoromethyl)phenyl]-3,3-difluoropyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF5N/c12-7-2-1-3-8(9(7)11(15,16)17)18-5-4-10(13,14)6-18/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIXVCREPJFPRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C(=CC=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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